molecular formula C9H8ClNO4 B14138029 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol CAS No. 871125-89-2

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol

Katalognummer: B14138029
CAS-Nummer: 871125-89-2
Molekulargewicht: 229.62 g/mol
InChI-Schlüssel: WIUFCJKKYQZFGF-NSCUHMNNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol is an organic compound with a complex structure that includes a chloro group, a methoxy group, and a nitroethenyl group attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by substitution reactions to introduce the chloro and methoxy groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-substituted phenols.

Wissenschaftliche Forschungsanwendungen

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can participate in electron transfer reactions, while the phenol group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound in research and industrial applications.

Eigenschaften

CAS-Nummer

871125-89-2

Molekularformel

C9H8ClNO4

Molekulargewicht

229.62 g/mol

IUPAC-Name

2-chloro-6-methoxy-4-[(E)-2-nitroethenyl]phenol

InChI

InChI=1S/C9H8ClNO4/c1-15-8-5-6(2-3-11(13)14)4-7(10)9(8)12/h2-5,12H,1H3/b3-2+

InChI-Schlüssel

WIUFCJKKYQZFGF-NSCUHMNNSA-N

Isomerische SMILES

COC1=C(C(=CC(=C1)/C=C/[N+](=O)[O-])Cl)O

Kanonische SMILES

COC1=C(C(=CC(=C1)C=C[N+](=O)[O-])Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.